N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and furan derivatives, followed by their coupling to form the core structure. The imidazole ring is then introduced through cyclization reactions, and the sulfonamide group is added in the final steps. Common reagents used in these reactions include sulfur, phosphorus pentasulfide, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the imidazole ring may produce imidazolines.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the imidazole ring can bind to metal ions in enzyme active sites. The thiophene and furan rings may contribute to the compound’s overall stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and are used as anti-inflammatory drugs and anesthetics, respectively.
Furan Derivatives: Compounds such as furfural, used in the production of resins and as a solvent.
Imidazole Derivatives: Compounds like metronidazole, an antibiotic and antiprotozoal medication.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of multiple functional groups, which can provide a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-11(2)19-9-16(17-10-19)25(21,22)18-8-12(20)13-5-6-14(23-13)15-4-3-7-24-15/h3-7,9-12,18,20H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBWGKQWYZOYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.